![molecular formula C8H14ClNO2 B2354340 Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride CAS No. 2378506-91-1](/img/structure/B2354340.png)

Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

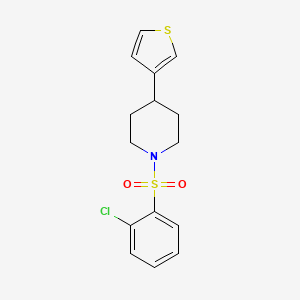

“Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It is also known by its IUPAC name "methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride" .

Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic ring with a nitrogen atom incorporated into the ring system . The carboxylate group is attached to one of the carbon atoms in the ring, and a methyl group is attached to the carboxylate group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 191.66 . The InChI code for this compound is 1S/C8H13NO2.ClH/c1-11-7(10)6-2-8(3-6)4-9-5-8;/h6,9H,2-5H2,1H3;1H .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Derivatives Formation : Methyl 1-azaspiro[3.3]heptane-6-carboxylate derivatives, such as methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, are obtained via highly regioselective 1,3-dipolar cycloaddition reactions. These compounds are synthesized as mixtures of diastereoisomers and play a role in developing new chemical entities (Molchanov & Tran, 2013).

Chemical Transformations : Treatment of certain derivatives leads to the cleavage of the N–O bond in the isoxazolidine ring. This process results in the formation of compounds like 1,3-amino alcohols, which can undergo further cyclization to produce bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Building Blocks for Amino Acids Synthesis : Methyl 1-azaspiro[3.3]heptane-6-carboxylate derivatives are utilized in the synthesis of unique amino acids. These acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, are important for advancements in chemistry, biochemistry, and drug design due to their structural uniqueness (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Novel Azetidine and Cyclobutane Derivatives : Efficient and scalable synthetic routes to compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrate the versatility of Methyl 1-azaspiro[3.3]heptane-6-carboxylate in creating novel compounds. These derivatives provide access to chemical spaces complementary to piperidine ring systems, important in medicinal chemistry (Meyers et al., 2009).

Basis for Antiviral Drug Synthesis : Derivatives of Methyl 1-azaspiro[3.3]heptane-6-carboxylate are key elements in the industrial synthesis of antiviral drugs like ledipasvir. The compound's unique structure aids in developing new, potent antiviral agents (López et al., 2020).

Optimization for Medicinal Chemistry : Studies on azaspiro[3.3]heptanes, as replacements for common heterocycles in medicinal chemistry, reveal their potential in lowering lipophilicity. This characteristic is crucial for the drug discovery process, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical compounds (Degorce, Bodnarchuk, & Scott, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(5-6)2-3-9-8;/h6,9H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBIXUGMWUCUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(C1)CCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-azaspiro[3.3]heptane-6-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)

![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)

![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)

![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2354276.png)

![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)